molecular formula C16H12N2O4 B3705125 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- CAS No. 89024-38-4

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-

Cat. No.: B3705125
CAS No.: 89024-38-4
M. Wt: 296.28 g/mol
InChI Key: DERNHTHLGVUITK-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-: is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a 4-methylphenylmethyl group at the 2-position of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a suitable isoindole precursor followed by the introduction of the 4-methylphenylmethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Bromine, chlorine, aluminum chloride as a catalyst.

Major Products Formed:

    Reduction: Amino derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Halogenated isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Nitrobenzene: Benzene ring with a nitro group.

    Phthalimide: Isoindole derivative with different substituents.

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro- is unique due to the specific positioning of the nitro and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(18(21)22)8-14(13)16(17)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERNHTHLGVUITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361751
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89024-38-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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